
alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide is a compound belonging to the class of organic compounds known as isoindolones. These are aromatic polycyclic compounds that contain an isoindole bearing a ketone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide typically involves the reaction of 3,4,5,6-tetrahydrophthalic anhydride with ammonia. One method includes heating 3,4,5,6-tetrahydrophthalic anhydride with urea at a temperature of 155° to 160°C and recrystallizing the obtained reaction product from benzene . Another method involves reacting 3,4,5,6-tetrahydrophthalic anhydride with aqueous ammonia at a temperature of 110° to 160°C .
Industrial Production Methods
For industrial production, a commercially advantageous process involves reacting crude 3,4,5,6-tetrahydrophthalic anhydride with an alcohol to convert carboxylic anhydrides into their monoesters, followed by the addition of ammonia to convert the anhydride into 3,4,5,6-tetrahydrophthalimide .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide undergoes various types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen in the presence of a catalyst for reduction reactions, and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of 3-nitrocinnamic esters with hydrogen in the presence of a catalyst can yield 3-aminocinnamic esters, which can then be condensed with 3,4,5,6-tetrahydrophthalic anhydride to form this compound derivatives .
Wissenschaftliche Forschungsanwendungen
Alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of insecticides, herbicides, and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide include:
- 3,4,5,6-Tetrahydrophthalimide
- 3-(3,4,5,6-Tetrahydrophthalimido)cinnamic esters
- 3,4,5,6-Tetrahydrophthalic anhydride
Uniqueness
This compound is unique due to its specific structure and the range of applications it offers. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
62723-89-1 |
|---|---|
Molekularformel |
C13H14N2O4 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C13H14N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h9H,1-6H2,(H,14,16,17) |
InChI-Schlüssel |
OBOWFRMYGGCYGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-Bromobenzo[b]thien-2-yl)phenol](/img/structure/B13979634.png)
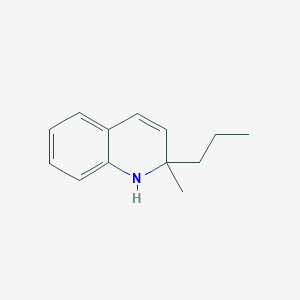
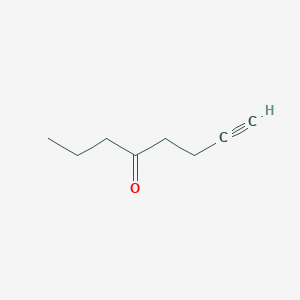

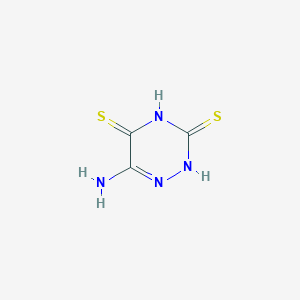
![3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13979660.png)


![(r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13979680.png)
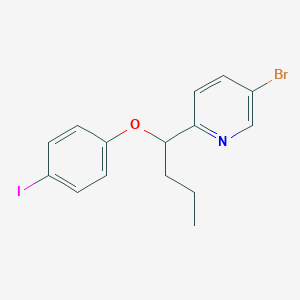

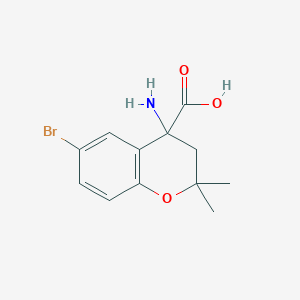
![N-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}hexadecanamide](/img/structure/B13979724.png)
